molecular formula C23H30N2O2 B240765 N-(1-benzyl-4-piperidinyl)-3-isobutoxybenzamide

N-(1-benzyl-4-piperidinyl)-3-isobutoxybenzamide

カタログ番号 B240765
分子量: 366.5 g/mol
InChIキー: ZSMRECJRHHPNCQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-benzyl-4-piperidinyl)-3-isobutoxybenzamide, commonly known as BIBP 3226, is a selective antagonist of the neuropeptide Y (NPY) Y1 receptor. This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including obesity, diabetes, and cardiovascular disorders.

作用機序

BIBP 3226 acts as a selective antagonist of the N-(1-benzyl-4-piperidinyl)-3-isobutoxybenzamide Y1 receptor. N-(1-benzyl-4-piperidinyl)-3-isobutoxybenzamide is a neuropeptide that is widely distributed in the central and peripheral nervous systems. It exerts its effects through several different receptors, including the Y1 receptor. The Y1 receptor is involved in the regulation of food intake, energy metabolism, and cardiovascular function. BIBP 3226 binds to the Y1 receptor and prevents N-(1-benzyl-4-piperidinyl)-3-isobutoxybenzamide from exerting its effects, leading to a reduction in food intake, weight loss, and cardiovascular benefits.
Biochemical and Physiological Effects
BIBP 3226 has been shown to have several biochemical and physiological effects. In animal studies, BIBP 3226 has been shown to reduce food intake, body weight, and fat mass. It has also been shown to improve glucose tolerance and insulin sensitivity, indicating its potential therapeutic application in diabetes. BIBP 3226 has also been shown to lower blood pressure and improve endothelial function, indicating its potential cardiovascular benefits.

実験室実験の利点と制限

BIBP 3226 has several advantages for use in lab experiments. It is a selective antagonist of the N-(1-benzyl-4-piperidinyl)-3-isobutoxybenzamide Y1 receptor, which allows for specific targeting of this receptor. It also has a high affinity for the receptor, which enhances its potency. However, BIBP 3226 has some limitations for use in lab experiments. It is a relatively complex molecule that requires a multi-step synthesis process, which can be time-consuming and expensive. It also has low solubility in water, which can limit its use in certain experiments.

将来の方向性

There are several potential future directions for research on BIBP 3226. One area of interest is the potential therapeutic application of BIBP 3226 in obesity and related metabolic disorders. Further studies are needed to investigate the long-term safety and efficacy of BIBP 3226 in humans. Another area of interest is the potential cardiovascular benefits of BIBP 3226. Future studies are needed to investigate the mechanisms underlying these benefits and to determine the optimal dosing and administration of BIBP 3226. Additionally, there is potential for the development of new and more potent N-(1-benzyl-4-piperidinyl)-3-isobutoxybenzamide Y1 receptor antagonists based on the structure of BIBP 3226.

合成法

BIBP 3226 is synthesized through a multi-step process involving several chemical reactions. The first step involves the protection of the hydroxyl group of 3-hydroxybenzoic acid using tert-butyldimethylsilyl chloride. The protected compound is then subjected to a Friedel-Crafts acylation reaction with isobutyryl chloride to yield 3-isobutoxybenzoyl chloride. The resulting compound is then reacted with N-benzylpiperidine in the presence of triethylamine to yield BIBP 3226.

科学的研究の応用

BIBP 3226 has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications is in the treatment of obesity. N-(1-benzyl-4-piperidinyl)-3-isobutoxybenzamide is a potent orexigenic peptide that stimulates food intake and promotes fat storage. BIBP 3226, as a selective antagonist of the N-(1-benzyl-4-piperidinyl)-3-isobutoxybenzamide Y1 receptor, can block the orexigenic effects of N-(1-benzyl-4-piperidinyl)-3-isobutoxybenzamide and reduce food intake, leading to weight loss.
BIBP 3226 has also been investigated for its potential cardiovascular benefits. N-(1-benzyl-4-piperidinyl)-3-isobutoxybenzamide is known to have vasoconstrictive effects, which can lead to hypertension and cardiovascular disease. BIBP 3226, by blocking the N-(1-benzyl-4-piperidinyl)-3-isobutoxybenzamide Y1 receptor, can reduce vasoconstriction and lower blood pressure.

特性

製品名

N-(1-benzyl-4-piperidinyl)-3-isobutoxybenzamide

分子式

C23H30N2O2

分子量

366.5 g/mol

IUPAC名

N-(1-benzylpiperidin-4-yl)-3-(2-methylpropoxy)benzamide

InChI

InChI=1S/C23H30N2O2/c1-18(2)17-27-22-10-6-9-20(15-22)23(26)24-21-11-13-25(14-12-21)16-19-7-4-3-5-8-19/h3-10,15,18,21H,11-14,16-17H2,1-2H3,(H,24,26)

InChIキー

ZSMRECJRHHPNCQ-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=CC(=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3

正規SMILES

CC(C)COC1=CC=CC(=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。